N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-12(18)9-5-6-22-14(9)17-13(19)10-7-8-3-1-2-4-11(8)21-15(10)20/h1-7H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXMSXUEZJXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the chromene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
- Melting Points : Derivatives like N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exhibit high melting points (277.1–279.2°C), attributed to strong intermolecular hydrogen bonding and π-π stacking . Thiophene-containing analogs (e.g., the target compound) may show lower melting points due to reduced symmetry.
- NMR Signatures : The carboxamide proton in similar compounds resonates at δ 9.82 ppm (in CDCl₃), while the thiophene ring protons in the target compound would likely appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .
Functional Properties: Nonlinear Optical (NLO) Behavior
Compounds 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (I) and N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (II) () were studied for NLO properties. Key findings include:
- Compound I (methyl substituent): Higher dipole moment (7.12 D) and hyperpolarizability compared to Compound II (methoxy substituent, 6.98 D), attributed to the methyl group’s electron-donating effect enhancing charge transfer .
- Solvent Effects : Methoxy-substituted analogs show redshifted absorption in polar solvents, suggesting the target compound’s thiophene-carbamoyl group may further enhance solvatochromism due to sulfur’s polarizability .
Table 2: NLO Properties of Coumarin Derivatives
| Compound | Dipole Moment (D) | Hyperpolarizability (10⁻³⁰ esu) | Space Group | Reference |
|---|---|---|---|---|
| Compound I (Methyl) | 7.12 | 1.45 | P21/c (Monoclinic) | |
| Compound II (Methoxy) | 6.98 | 1.32 | P1 (Triclinic) |
Biological Activity
N-(3-carbamoylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene backbone with a carbamoylthiophene moiety, which contributes to its unique biological activity. The structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, contributing to apoptosis.
- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Study 1: Anticancer Effects in Vivo
A recent study evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group, with minimal side effects observed.
Study 2: Antimicrobial Application
Another study focused on the compound's antimicrobial effects, particularly against antibiotic-resistant strains. The findings highlighted its potential as an alternative therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
